molecular formula C14H23N3O2S2 B4034406 2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide

2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide

Cat. No.: B4034406
M. Wt: 329.5 g/mol
InChI Key: RJWAKALQLFSYPZ-UHFFFAOYSA-N
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Description

2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C14H23N3O2S2 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.12316933 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is utilized in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor for creating new heterocycles like pyrrole, pyridine, coumarin, thiazole, and others. These synthesized compounds have been explored for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, demonstrating the compound's utility in developing novel insecticides (Fadda et al., 2017).

Antimicrobial Activity

Derivatives incorporating the thiazole moiety have shown significant antimicrobial activities. Novel thiazoles synthesized through the incorporation of different moieties have been evaluated for their anti-bacterial and anti-fungal effects. Some of these derivatives exhibit potent activities against a range of microorganisms, indicating the compound's relevance in the development of new antimicrobial agents (Saravanan et al., 2010).

Coordination Chemistry and Antioxidant Activity

The compound has applications in coordination chemistry, where it is used to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes are studied for their hydrogen bonding impacts on self-assembly processes and exhibit significant antioxidant activities. This highlights the compound's potential in creating materials with specific structural and functional properties (Chkirate et al., 2019).

Glutaminase Inhibition and Antitumor Activity

Derivatives related to this compound have been explored as allosteric inhibitors of glutaminase, a therapeutic target in cancer treatment. For example, BPTES analogs, which share structural similarities, have been synthesized and evaluated for their ability to inhibit glutaminase, demonstrating potential applications in cancer therapy through the attenuation of tumor cell growth (Shukla et al., 2012).

ACAT Inhibition for Disease Treatment

Compounds structurally related to 2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide have been identified as potent inhibitors of ACAT-1, a target for treating diseases associated with ACAT-1 overexpression. These findings support the compound's utility in developing treatments for conditions involving cholesterol metabolism and storage (Shibuya et al., 2018).

Properties

IUPAC Name

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S2/c1-2-20-14-16-11(10-21-14)9-13(19)15-5-8-17-6-3-12(18)4-7-17/h10,12,18H,2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWAKALQLFSYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)CC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide
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2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide

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